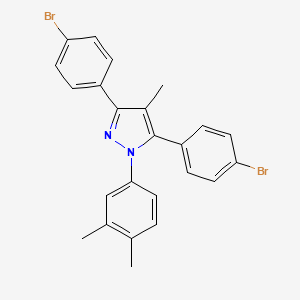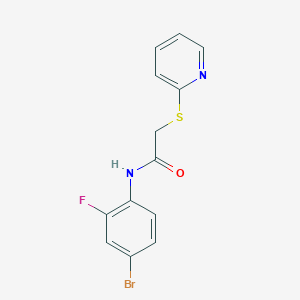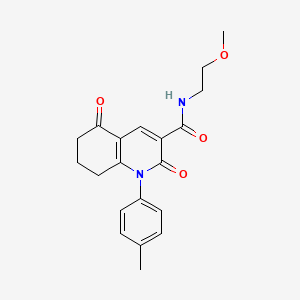![molecular formula C22H17N5O2S B10924543 1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924543.png)
1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features multiple functional groups, including isoxazole, phenyl, dimethyl, thienyl, pyrazolo, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions that include the formation of isoxazole and pyrazolo[3,4-b]pyridine rings. Common synthetic routes involve:
Cyclization Reactions: Formation of isoxazole rings via cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers.
Metal-Free Synthetic Routes: Use of eco-friendly synthetic strategies that avoid metal catalysts, employing reagents like hydroxylamine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Microwave-Assisted Synthesis: Efficient and catalyst-free one-pot methods for the synthesis of substituted isoxazoles.
High-Throughput Screening: Automated systems for rapid synthesis and screening of compound libraries.
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of thienyl and phenyl groups to their corresponding oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry.
Scientific Research Applications
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N4-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves:
Molecular Targets: Binding to specific enzymes and receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar pyrazolo[3,4-b]pyridine cores but different functional groups.
Uniqueness
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H17N5O2S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H17N5O2S/c1-13-20-16(12-17(19-7-4-10-30-19)25-21(20)27(2)26-13)22(28)24-15-6-3-5-14(11-15)18-8-9-23-29-18/h3-12H,1-2H3,(H,24,28) |
InChI Key |
LLALKCLRFCAZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC(=C4)C5=CC=NO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-({4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10924472.png)

![6-cyclopropyl-1-methyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924486.png)

![4-[1-(benzenesulfonyl)piperidin-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10924499.png)

![Ethyl 1-ethyl-2-oxo-4-phenyl-6-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10924525.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B10924532.png)

![(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10924554.png)
![4-(difluoromethyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10924561.png)
![4-(difluoromethyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10924565.png)
![3,6-dimethyl-4-(pentafluoroethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10924568.png)
